molecular formula C17H30N4O B5657507 N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-2-azepanecarboxamide

N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-2-azepanecarboxamide

Cat. No. B5657507
M. Wt: 306.4 g/mol
InChI Key: MGWOGPSTRAAZGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds with complex structures similar to the one , often involves multi-step chemical reactions. For instance, Beck and Lynch (1987) reported the synthesis of chloro ester from amino ester through nonaqueous diazotization, followed by an alternate process to prepare the desired compound in four steps, demonstrating the complexity and the methodologies applied in synthesizing such compounds (Beck & Lynch, 1987).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques such as X-ray diffraction analysis, providing detailed insights into the arrangement of atoms and the spatial configuration. This is crucial for understanding the compound's reactivity and interactions with other molecules (Beck & Lynch, 1987).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions that can be precisely mapped through computational studies, including DFT calculations and Hirshfeld surface analysis. For example, Saeed et al. (2020) explored the intermolecular interactions in antipyrine-like derivatives, highlighting the significance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, which is relevant for understanding the chemical behavior of our compound of interest (Saeed et al., 2020).

properties

IUPAC Name

N-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]-1-methylazepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O/c1-5-21-14(3)15(13(2)19-21)10-11-18-17(22)16-9-7-6-8-12-20(16)4/h16H,5-12H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWOGPSTRAAZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CCNC(=O)C2CCCCCN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-2-azepanecarboxamide

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